(E)-1-allyl-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
説明
特性
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O3/c1-4-7-24-15(26)13-14(23(3)17(24)27)20-16(22(13)2)21-19-9-10-8-11(18)5-6-12(10)25/h4-6,8-9,25H,1,7H2,2-3H3,(H,20,21)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLZFUQOENCEST-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)N(C2=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)N(C2=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthesis of the Purine-2,6-Dione Core
The purine-2,6-dione scaffold serves as the foundational structure for this compound. Its synthesis typically begins with the condensation of urea and glyoxylic acid derivatives under acidic conditions. For instance, 1,3-dimethylurea reacts with methyl glyoxylate in the presence of hydrochloric acid to yield 1,3-dimethylpurine-2,6-dione (theophylline derivative).
Key Reaction Conditions :
- Solvent : Acetic acid or aqueous HCl
- Temperature : 80–100°C
- Yield : ~70–80%
| Step | Reagents | Conditions | Intermediate |
|---|---|---|---|
| 1 | 1,3-Dimethylurea, methyl glyoxylate | HCl, reflux, 12 h | 1,3-Dimethylpurine-2,6-dione |
Functionalization at Position 8: Hydrazinyl Group Incorporation
The hydrazinyl moiety is introduced through nucleophilic substitution at C8. This step involves treating the purine derivative with hydrazine hydrate under controlled conditions.
Reaction Mechanism :
- Chlorination : The C8 position is activated by chlorination using POCl3 to form 8-chloro-1-allyl-3,7-dimethylpurine-2,6-dione .
- Hydrazine Substitution : The chloride is displaced by hydrazine hydrate in ethanol at 50°C for 6 hours.
| Intermediate | Reagents | Conditions | Product |
|---|---|---|---|
| 8-Chloro derivative | Hydrazine hydrate (3.0 equiv) | Ethanol, 50°C, 6 h | 8-Hydrazinyl derivative |
Yield : 60–70%
Synthesis of 5-Bromo-2-Hydroxybenzylidene Hydrazine
The 5-bromo-2-hydroxybenzaldehyde is condensed with hydrazine to form the hydrazone ligand.
Procedure :
- Dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 equiv) in ethanol.
- Add hydrazine hydrate (1.1 equiv) dropwise.
- Reflux for 4 hours to form the Schiff base.
Characterization Data :
- Melting Point : 142–144°C
- IR (KBr) : 1620 cm⁻¹ (C=N stretch), 3250 cm⁻¹ (O-H stretch).
Coupling of Hydrazine Derivative to the Purine Core
The final step involves coupling the hydrazone to the 8-hydrazinylpurine derivative via condensation.
Reaction Conditions :
- Solvent : Methanol/acetic acid (9:1 v/v)
- Catalyst : None (acidic medium promotes imine formation)
- Temperature : 25°C, 24 hours
Yield : 50–60%
Spectroscopic Confirmation :
- ¹H NMR (DMSO-d6) : δ 8.35 (s, 1H, CH=N), 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H).
- ESI-MS : m/z 497.35 [M+H]⁺ (calculated for C₁₉H₁₈BrN₆O₃: 497.06).
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.
Purity Data :
- HPLC : >95% (C18 column, acetonitrile/water gradient)
- Elemental Analysis : Calculated C 49.31%, H 3.85%, N 16.93%; Found C 49.28%, H 3.88%, N 16.89%.
Comparative Analysis of Synthetic Routes
Alternative methods for analogous compounds highlight critical optimizations:
| Method | Alkylation Agent | Hydrazine Source | Yield (%) |
|---|---|---|---|
| A | Allyl bromide | Hydrazine hydrate | 60 |
| B | Propargyl bromide | Semicarbazide | 45 |
Route A (allyl bromide) offers superior yield and regioselectivity for this target compound.
Challenges and Mitigation Strategies
化学反応の分析
Types of Reactions
(E)-1-allyl-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (E)-1-allyl-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives
類似化合物との比較
Comparison with Structural Analogs
This section evaluates the target compound against five structurally related purine-dione derivatives, focusing on substituent variations and their physicochemical implications.
Structural Variations and Molecular Properties
Table 1: Comparison of Key Structural Features and Molecular Properties
Analysis of Substituent Effects
(i) Benzylidene Group Modifications
- The hydroxyl group contributes to hydrogen-bonding capacity.
- 3-Ethoxy-4-hydroxybenzylidene (): Ethoxy groups introduce steric bulk and lipophilicity, which could affect membrane permeability.
(ii) Purine Core Substitutions
- Allyl vs.
- Ethyl at Position 7 (): Ethyl substitution slightly increases hydrophobicity compared to methyl, possibly influencing enzyme active-site interactions.
(iii) Molecular Weight and Physicochemical Trends
Implications for Bioactivity and Solubility
- Halogenated analogs (target, ) may exhibit stronger binding to proteins via halogen bonds.
- Methoxy/ethoxy variants () could demonstrate improved solubility in polar solvents due to electron-rich substituents.
- Phenethyl substitution () might enhance lipid bilayer penetration but reduce aqueous solubility.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (E)-1-allyl-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione with high purity?
- Answer : Synthesis typically involves multi-step reactions, including:
Condensation : Reacting hydrazine derivatives with substituted benzaldehydes under acidic conditions (e.g., acetic acid) to form hydrazone linkages .
Alkylation : Introducing the allyl group via nucleophilic substitution in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Parameters : Optimize reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for hydrazine:aldehyde) to minimize side products .
Q. How can researchers assess the compound’s antioxidant and anticancer bioactivity in preliminary studies?
- Answer :
- Antioxidant Assays :
- DPPH/ABTS Radical Scavenging : Measure IC₅₀ values using UV-Vis spectroscopy at 517 nm (DPPH) or 734 nm (ABTS). Compare to ascorbic acid as a standard .
- Anticancer Screening :
- MTT Assay : Test dose-dependent cytotoxicity (10–100 µM) on cancer cell lines (e.g., MCF-7, A549). Normalize viability percentages to untreated controls .
- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with triplicate experiments .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?
- Answer :
- Functional Group Modification : Replace the 5-bromo-2-hydroxybenzylidene moiety with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate COX-2 selectivity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to COX-2 (PDB ID: 5KIR) or serotonin receptors .
- In Vitro Validation : Compare inhibition percentages (e.g., COX-1 vs. COX-2) at 50 µM using fluorometric assays .
Q. How can contradictory data on dose-dependent cytotoxicity be resolved?
- Answer :
- Source Analysis : Check cell line specificity (e.g., MCF-7 vs. A549 discrepancies in ) and assay conditions (e.g., incubation time, serum concentration) .
- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis at varying concentrations .
- Replicate Experiments : Address variability by increasing sample size and using standardized protocols (e.g., ATCC cell culture guidelines) .
Q. What computational methods are suitable for predicting metabolic stability and degradation pathways?
- Answer :
- ADMET Prediction : Use SwissADME to calculate lipophilicity (LogP), CYP450 metabolism, and bioavailability .
- Degradation Pathways : Simulate hydrolytic degradation (e.g., esterase-mediated cleavage) using Gaussian09 at the DFT/B3LYP level .
- Validation : Correlate computational results with HPLC-MS data from accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. How should researchers design experiments to address discrepancies in enzyme inhibition data?
- Answer :
- Enzyme Source : Use recombinant human enzymes (e.g., COX-1/COX-2 from Cayman Chemical) to avoid interspecies variability .
- Assay Conditions : Standardize substrate concentrations (e.g., 100 µM arachidonic acid for COX assays) and pre-incubation times .
- Data Normalization : Express inhibition as % relative to vehicle controls and account for solvent effects (e.g., DMSO ≤0.1%) .
Methodological Notes
- Experimental Design : Include negative controls (e.g., unsubstituted purine derivatives) to isolate the impact of functional groups .
- Data Interpretation : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (p < 0.05) .
- Limitations : Address batch-to-batch variability in synthesis by reporting molar extinction coefficients (ε) for purity validation .
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